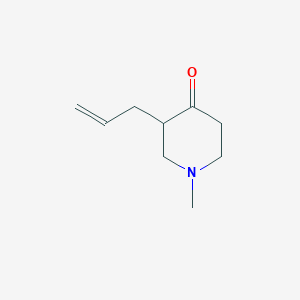

3-Allyl-1-methyl-4-piperidone

Descripción

Overview of Piperidone Ring Systems in Contemporary Chemical Research

Piperidone ring systems, which are derivatives of piperidine (B6355638) featuring a ketone functional group, are of immense interest to researchers. Their unique chemical structure allows them to serve as versatile scaffolds for creating complex molecular architectures. smolecule.com The presence of both a reactive carbonyl group and a basic nitrogen atom within the same ring system provides multiple points for chemical modification, enabling the synthesis of diverse libraries of compounds. smolecule.comresearchgate.net Numerous studies have demonstrated that substituted piperidine derivatives exhibit a wide spectrum of pharmacological activities. researchgate.net In fact, the piperidine heterocycle is one of the most common nitrogen-containing rings found in FDA-approved small-molecule drugs. researchgate.net

Strategic Importance of 4-Piperidones as Versatile Synthetic Building Blocks

Among the various piperidone isomers, 4-piperidones are particularly significant as synthetic building blocks. google.comresearchgate.net Their symmetrical nature and the strategic placement of the ketone at the 4-position make them ideal starting materials for producing a multitude of substituted piperidines. The synthesis of N-aryl and N-alkyl substituted 4-piperidones is a well-researched area, driven by their application as intermediates for pharmacologically active agents, especially those targeting the central nervous system. google.com The development of efficient synthetic routes to access diversely substituted 4-piperidones, including those with substituents at the 3- and 5-positions, is critical for expanding the chemical space available for drug discovery. acs.org

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H15NO |

|---|---|

Peso molecular |

153.22 g/mol |

Nombre IUPAC |

1-methyl-3-prop-2-enylpiperidin-4-one |

InChI |

InChI=1S/C9H15NO/c1-3-4-8-7-10(2)6-5-9(8)11/h3,8H,1,4-7H2,2H3 |

Clave InChI |

WSHZOGZIBZONCZ-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC(=O)C(C1)CC=C |

Origen del producto |

United States |

Synthetic Strategies and Methodologies for 3 Allyl 1 Methyl 4 Piperidone and Its Analogues

Historical and Current Approaches to Piperidone Synthesis

The construction of the piperidone scaffold, a key structural motif in many biologically active compounds, has been a long-standing area of interest for organic chemists. nih.gov Over the years, several classical and modern synthetic methodologies have been developed to access this important heterocyclic system.

Classical Mannich Reaction Protocols for Piperidone Core Formation

The Mannich reaction is a cornerstone in the synthesis of piperidone derivatives. researchgate.net This classical three-component condensation reaction typically involves an amine, formaldehyde (B43269), and a carbon acid. In the context of 4-piperidone (B1582916) synthesis, a primary amine is condensed with two moles of an appropriate aldehyde and a dialkyl β-ketocarboxylate in a double Mannich reaction, often referred to as the Petrenko-Kritschenko reaction. This method has been widely employed for the synthesis of 2,6-diaryl-4-piperidone derivatives. For instance, the condensation of ethyl-methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been used to synthesize a series of 2,6-diaryl-3-methyl-4-piperidones. nih.gov

The nitro-Mannich (or aza-Henry) reaction represents a powerful variation, reacting a nitroalkane with an imine to form a β-nitroamine. This transformation is highly versatile for creating functionalized piperidines. researchgate.netucl.ac.uk Biosynthetically inspired strategies have also leveraged Mannich-type reactions. For example, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, mimicking the natural biosynthesis of piperidine (B6355638) alkaloids. rsc.org

Intramolecular Cyclization Reactions: Dieckmann Condensation and Ring-Closing Metathesis

Intramolecular cyclization reactions offer another major pathway to the piperidone core. The Dieckmann condensation is a prominent example, typically used for the synthesis of 4-piperidones. This reaction involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target piperidone. evitachem.comchemicalbook.com For instance, the synthesis of 1-benzyl-4-piperidone can be achieved through a sequence involving a 1,4-addition of benzylamine (B48309) to methyl acrylate, followed by a Dieckmann condensation of the resulting diester. evitachem.comchemicalbook.com However, the efficiency of the Dieckmann condensation can be influenced by several factors and may sometimes result in moderate to low yields. nih.govresearchgate.net

| Cyclization Method | Description | Key Features | Common Catalysts/Reagents |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester. evitachem.comchemicalbook.com | Base-catalyzed; forms a C-C bond. researchgate.net | Sodium alkoxides, Sodium hydride. chemicalbook.com |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. clockss.org | Metal-catalyzed; forms a C=C bond. societechimiquedefrance.fr | Grubbs catalysts, Schrock catalyst. clockss.org |

Specific Synthetic Routes to 3-Allyl-1-methyl-4-piperidone

The synthesis of the specifically substituted this compound requires a multi-step approach that combines the formation of the piperidone ring with the precise introduction of the allyl and methyl groups.

Precursor Synthesis and Intermediate Derivatization

The synthesis often begins with the construction of a suitable piperidone precursor. One common strategy involves the synthesis of an N-substituted-4-piperidone, which can then be further functionalized. For example, 1-benzyl-4-piperidone can serve as a versatile intermediate. evitachem.com The benzyl (B1604629) group can act as a protecting group for the nitrogen atom and can be removed at a later stage to allow for the introduction of the methyl group.

Another approach involves the direct synthesis of a piperidone with a placeholder for the allyl group. This can be achieved through various cyclization strategies. The derivatization of these intermediates is a crucial step. For instance, the enolate of a 4-piperidone can be generated and then reacted with an allyl halide to introduce the allyl group at the C-3 position.

Key C-C and C-N Bond Forming Reactions for Allyl and Methyl Group Incorporation

The introduction of the allyl and methyl groups involves specific carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.

The allyl group is typically introduced via a C-C bond formation reaction. This is often achieved by the alkylation of a pre-formed piperidone enolate with an allyl halide, such as allyl bromide. rsc.org This reaction creates the crucial C-C bond at the 3-position of the piperidone ring. Palladium-catalyzed cross-coupling reactions have also become a powerful tool for forming C-C bonds in the synthesis of complex molecules. researchgate.net

The methyl group on the nitrogen atom is introduced through a C-N bond formation reaction. If the synthesis starts with a secondary amine (e.g., 4-piperidone hydrochloride), the methyl group can be introduced by N-alkylation using a methylating agent like methyl iodide or dimethyl sulfate. Alternatively, if a protecting group like a benzyl group is used, it is first removed (e.g., by hydrogenolysis), and the resulting secondary amine is then methylated. Reductive amination, involving the reaction of the secondary amine with formaldehyde in the presence of a reducing agent, is another common method for N-methylation.

| Functional Group | Bond Type | Common Reactions | Typical Reagents |

| Allyl Group | C-C | Enolate alkylation rsc.org | Allyl bromide, Allyl iodide |

| Methyl Group | C-N | N-alkylation, Reductive amination | Methyl iodide, Formaldehyde/Reducing agent |

Optimization of Reaction Conditions and Process Efficiency

For instance, in the Dieckmann condensation, careful control of the base and temperature is necessary to avoid side reactions. researchgate.net In RCM reactions, the choice of the Grubbs catalyst and its loading can influence the reaction rate and yield. nih.gov Similarly, for the alkylation and amination steps, optimizing the reaction conditions is crucial to maximize the yield and minimize the formation of byproducts. The use of phase transfer catalysts can sometimes improve the efficiency of alkylation reactions. Modern techniques, such as microwave-assisted synthesis, have also been employed to accelerate reaction times and improve yields in the synthesis of piperidone derivatives.

Recent research has also focused on developing more efficient and environmentally friendly synthetic methods. This includes the use of catalytic systems that can operate under milder conditions and the development of one-pot procedures to reduce the number of purification steps. researchgate.net

Modular Synthesis of Substituted 3-Allyl- and 1-Methyl-Piperidone Derivatives

Modular synthesis provides a flexible and efficient way to create a library of related compounds from common starting materials. This approach is particularly valuable for structure-activity relationship studies in drug discovery.

Divergent synthesis enables the creation of a wide array of structurally distinct molecules from a single, common intermediate. This strategy is highly effective for functionalizing the this compound scaffold.

A key reaction in the synthesis of substituted piperidones is the Claisen rearrangement. pharm.or.jpacs.org For instance, an unusual Claisen rearrangement of an allyl enol ether has been utilized to introduce an allyl group at the 2-position of a 3-piperidone derivative. pharm.or.jp This method highlights how isomerization of the double bond within the piperidine ring can precede the migration of the allyl group, offering a pathway to specific isomers. pharm.or.jp

Another approach involves the condensation of 4-piperidones with aldehydes to create derivatives. For example, 3,5-bis(3-allyl-4-hydroxybenzylidene)-4-piperidones have been synthesized through the acid-catalyzed condensation of 4-piperidones with 3-allyl-4-hydroxybenzaldehyde. diva-portal.org This demonstrates the ability to introduce complex functional groups onto the piperidone core.

The synthesis of N-substituted piperidones can also be achieved through various methods. One common method involves the reaction of a piperidone with an appropriate halide. For example, 4-piperidone hydrochloride can be reacted with phenethyl bromide in the presence of cesium carbonate to yield N-phenethyl-4-piperidone. google.com Alternatively, reductive amination of 4-piperidone with an aldehyde, such as phenylacetic aldehyde, can be employed. google.com

A highly modular approach to substituted piperidines involves a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org This method allows for significant variation in both the diamine component and the propargyl carbonate, leading to a wide range of piperazine (B1678402) and related heterocyclic products with good to excellent yields and high stereochemical control. acs.org

Furthermore, a highly divergent synthesis of 3-aminotetrahydropyridines has been developed, which can serve as precursors to functionalized piperidines. nih.gov This method involves the dihapto-coordination of pyridine (B92270) to a transition metal, followed by protonation and regioselective amination. nih.gov This strategy allows for the stereoselective introduction of amine functionalities.

The following table summarizes various synthetic methods for functionalizing the piperidone scaffold:

| Starting Material(s) | Key Reaction(s) | Product Type | Ref. |

| Allyl enol ether of a piperidine | Claisen rearrangement | 2-Allyl-3-piperidone derivative | pharm.or.jp |

| 4-Piperidone, 3-Allyl-4-hydroxybenzaldehyde | Acid-catalyzed condensation | 3,5-Bis(3-allyl-4-hydroxybenzylidene)-4-piperidone | diva-portal.org |

| 4-Piperidone hydrochloride, Phenethyl bromide | Nucleophilic substitution | N-Phenethyl-4-piperidone | google.com |

| Propargyl carbonate, Bis-nitrogen nucleophile | Palladium-catalyzed decarboxylative cyclization | Substituted piperazine | acs.org |

| Pyridine | Dihapto-coordination, Protonation, Amination | 3-Aminotetrahydropyridine | nih.gov |

Controlling the stereochemistry during the synthesis of piperidone analogues is crucial, as different stereoisomers can exhibit vastly different biological activities.

One notable method for stereoselective synthesis involves the reduction of a 2-allyl-3-piperidone intermediate. pharm.or.jp This reduction can proceed with high stereoselectivity, yielding a single diastereomeric product. pharm.or.jp The stereochemical outcome can be predicted using semiempirical molecular orbital calculations to determine the most stable conformer of the starting piperidone. pharm.or.jp

The thio-Claisen rearrangement has also been employed for the asymmetric synthesis of bicyclic 2-piperidinone derivatives. sethanandramjaipuriacollege.in This reaction proceeds via a pharm.or.jppharm.or.jp-sigmatropic rearrangement and can be influenced by neighboring group participation to accelerate the reaction. sethanandramjaipuriacollege.in

A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed using a gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This sequence, which involves a chemoselective reduction and a spontaneous Ferrier rearrangement, demonstrates excellent diastereoselectivity in the ring formation step. nih.gov This approach is highly flexible and allows for the synthesis of enantiomerically enriched piperidines. nih.gov

Furthermore, a series of 3-allyl-2,6-diarylpiperidin-4-one derivatives have been synthesized with the goal of producing antimicrobial agents. researchgate.net The stereochemistry of these compounds has been analyzed using computational methods, including DFT calculations, to understand the preferred conformations of the piperidine ring and its substituents. researchgate.net

The following table highlights key stereoselective synthetic strategies for piperidone analogues:

| Starting Material | Key Reaction | Stereochemical Control | Product | Ref. |

| 2-Allyl-3-piperidone | Stereoselective reduction | Substrate control based on stable conformer | Diastereomerically pure piperidine | pharm.or.jp |

| S-allylated thiolactam | Asymmetric thio-Claisen rearrangement | pharm.or.jppharm.or.jp-Sigmatropic rearrangement | Bicyclic 2-piperidinone derivative | sethanandramjaipuriacollege.in |

| N-Homopropargyl amide | Gold-catalyzed cyclization, Ferrier rearrangement | Excellent diastereoselectivity | Substituted piperidin-4-ol | nih.gov |

| Substituted acetophenone, Benzaldehyde (B42025), Allyl bromide, Ammonium acetate | One-pot multicomponent reaction | Conformational analysis via DFT | 3-Allyl-2,6-diarylpiperidin-4-one | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Allyl 1 Methyl 4 Piperidone

Vibrational Spectroscopy for Characteristic Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups within 3-Allyl-1-methyl-4-piperidone. researchgate.net The FT-IR spectrum provides crucial information about the molecular vibrations that result in a change in the dipole moment.

A prominent absorption band in the FT-IR spectrum is observed for the carbonyl group (C=O) of the piperidone ring. actascientific.comactascientific.com For instance, in a related compound, 3-allyl-2,6-bis(4-fluorophenyl)piperidine-4-one, this stretching vibration appears around 1715 cm⁻¹. actascientific.comactascientific.com The spectrum also typically displays stretching frequencies for aliphatic and aromatic C-H bonds. actascientific.comactascientific.com

FT-Raman spectroscopy complements FT-IR by detecting vibrational modes that involve a change in polarizability. This technique is particularly effective for identifying the carbon-carbon double bond (C=C) of the allyl group. Studies on similar allyl-substituted piperidones utilize both FT-IR and FT-Raman to obtain a complete vibrational profile of the molecule. researchgate.netresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Ketone) | Stretching | ~1715 | actascientific.comactascientific.com |

| C=C (Allyl) | Stretching | Not specified | |

| C-H (Aliphatic/Aromatic) | Stretching | ~2804-3075 | actascientific.comactascientific.com |

| N-H (Secondary Amine)* | Stretching | ~3300 | actascientific.com |

Note: This is for a related secondary amine structure. This compound is a tertiary amine and would not show this band.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the molecular structure of this compound by providing detailed information about the hydrogen and carbon atoms.

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. The signals are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons). For allyl-containing compounds, characteristic signals include those for the terminal vinyl protons and the internal methine proton, typically found between δ 5.0 and 6.0 ppm. nih.govmdpi.com The protons on the piperidone ring and the methyl group attached to the nitrogen will have distinct chemical shifts influenced by their local electronic environment. nih.govnih.gov Analysis of the coupling constants (J-values) between adjacent protons helps to establish the connectivity within the molecule. actascientific.comlibretexts.org

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. Key resonances for this compound would include the carbonyl carbon (C=O), which is typically downfield, the olefinic carbons of the allyl group, and the aliphatic carbons of the piperidone ring and the N-methyl group. nih.govmdpi.comnih.gov For example, in related structures, the carbonyl carbon of a piperidone ring appears at a specific chemical shift that confirms its presence. nih.gov

To resolve any ambiguities in the one-dimensional NMR spectra and to definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org It is invaluable for tracing the proton-proton connectivity within the piperidone ring and the allyl group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the different fragments of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which simplifies the interpretation of the ¹³C NMR spectrum. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Delineation

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. researchgate.net The molecular ion peak (M⁺) in the mass spectrum corresponds to the intact molecule and confirms its molecular formula. uni-saarland.de

The fragmentation pattern provides structural information as the molecule breaks apart in a predictable manner. libretexts.orgmsu.edu For this compound, common fragmentation pathways would include:

Alpha-cleavage: The breaking of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. msu.eduscribd.com This would lead to the loss of an ethyl or propyl group from the piperidone ring.

McLafferty Rearrangement: While more common in linear ketones, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage could occur.

Loss of the allyl group: The cleavage of the bond connecting the allyl group to the piperidone ring would result in a significant fragment ion.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | m/z (mass-to-charge ratio) | Possible Origin |

|---|---|---|

| [C₉H₁₅NO]⁺ | 153 | Molecular Ion (M⁺) |

| [M - CH₃]⁺ | 138 | Loss of the N-methyl group |

| [M - C₃H₅]⁺ | 112 | Loss of the allyl group |

X-ray Crystallography for Three-Dimensional Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. mdpi.comrsc.org This technique yields data on bond lengths, bond angles, and torsional angles, which together define the three-dimensional conformation of the molecule. mdpi.com

For this compound, X-ray analysis would be expected to show that the piperidone ring adopts a chair conformation, which is the most stable arrangement for six-membered rings. actascientific.com The analysis would also reveal the orientation of the substituents on the ring, i.e., whether the allyl and methyl groups are in axial or equatorial positions. actascientific.com This information is crucial for understanding the steric and electronic properties of the molecule.

Analysis of Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and intermolecular interactions of this compound is not available in published scientific literature. The determination of these characteristics would necessitate experimental analysis, primarily through single-crystal X-ray diffraction.

Such an analysis would provide definitive data on the following:

Crystal System and Space Group: The fundamental symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the size and shape of the unit cell.

Molecular Conformation: The precise three-dimensional arrangement of the atoms within the molecule in its crystalline form.

Intermolecular Interactions: The specific non-covalent forces that govern how individual molecules of this compound arrange themselves. Based on the molecule's structure, these could potentially include:

Van der Waals Forces: Weak, non-specific interactions that are ubiquitous in molecular crystals.

Dipole-Dipole Interactions: Arising from the polar carbonyl group (C=O).

C-H···O Interactions: Potential weak hydrogen bonds between carbon-hydrogen bonds and the oxygen atom of the carbonyl group.

C-H···π Interactions: Possible interactions involving the allyl group's double bond.

Without experimental data, a detailed and accurate description with data tables, as requested, cannot be generated. The scientific community awaits such studies to fully characterize the solid-state properties of this compound.

Conformational Analysis and Stereochemistry of the 3 Allyl 1 Methyl 4 Piperidone Ring System

Elucidation of Piperidone Ring Conformations

The flexible six-membered piperidone ring can adopt several conformations to minimize steric and electronic strain. The most common conformations include the chair, boat, and various intermediate forms like the twist-boat. ias.ac.inresearchgate.net

Chair Conformation: Generally, piperidine (B6355638) rings, the parent structure of 3-allyl-1-methyl-4-piperidone, favor a chair conformation. This arrangement minimizes torsional strain and places substituents in either axial or equatorial positions. nih.govresearchgate.net In many substituted piperidin-4-ones, the chair conformation is the most stable, with bulky substituents preferentially occupying the equatorial position to reduce steric hindrance. ias.ac.in

Boat and Twist-Boat Conformations: While less common, boat and twist-boat conformations can become significant, particularly when certain substitution patterns introduce destabilizing interactions in the chair form. ias.ac.inresearchgate.net For instance, the presence of bulky N-acyl substituents can lead to distorted boat or twist-boat conformations. researchgate.net Computational studies on related piperidine systems have identified distinct energy minima for both chair and twist structures. rsc.org The twist-boat conformation has been observed in the solid state for some complex piperidone derivatives. researchgate.netresearchgate.net

The equilibrium between these conformations is dynamic and can be influenced by factors such as solvent, temperature, and the electronic nature of the substituents.

Stereochemical Preferences and Orientations of the Allyl and N-Methyl Substituents

N-Methyl Group Orientation: In N-methylpiperidine systems, the methyl group can exist in either an axial or equatorial position. The equatorial orientation is generally favored to avoid 1,3-diaxial interactions with hydrogens on the ring. However, the energy barrier for nitrogen inversion, the process that interconverts these conformers, is relatively low. acs.org Studies on N-nitrosopiperidines have shown that the preference for axial or equatorial orientation of a methyl group can be influenced by the electronic effects of other ring substituents. cdnsciencepub.com

3-Allyl Group Orientation: The allyl group at the C-3 position also has preferred orientations. In the favored chair conformation of the piperidone ring, the allyl group will preferentially occupy the equatorial position to minimize steric strain with the rest of the ring. This preference is a general principle for substituted cyclohexanes and related heterocyclic systems.

Impact of Substituents on Ring Puckering Parameters and Torsion Angles

The precise geometry of the piperidone ring can be described by ring puckering parameters and torsion angles. These parameters quantify the deviation of the ring from planarity.

The introduction of substituents, such as the allyl and N-methyl groups, significantly affects these parameters. Bulky substituents can cause distortions in the ring to alleviate steric strain, leading to changes in bond angles and torsion angles. researchgate.net

Table 1: Representative Torsion Angles in Substituted Piperidone Rings

| Torsion Angle | Description | Typical Value (Chair) | Potential Impact of Substituents |

| C6-N1-C2-C3 | Describes the puckering at the nitrogen and C2 positions. | ~55-60° | Can be altered by bulky N-substituents, potentially flattening this part of the ring. |

| N1-C2-C3-C4 | Influenced by the substituent at C3. | ~50-55° | An equatorial allyl group will have a different impact than an axial one, affecting local geometry. |

| C2-C3-C4-C5 | Reflects the geometry around the carbonyl group and the C3-substituent. | ~ -50-55° | The sp2 hybridization of the C4-carbonyl carbon influences this angle. |

| C3-C4-C5-C6 | Describes the puckering on the side of the ring opposite the nitrogen. | ~50-55° | Less directly affected by the N-methyl and 3-allyl groups. |

Data is illustrative and based on general principles of cyclohexanone (B45756) and piperidone conformational analysis. Actual values for this compound would require specific experimental or computational determination.

Cremer-Pople puckering parameters (Q, θ, and φ) provide a comprehensive description of the ring's conformation. smu.eduresearchgate.net For example, a perfect chair has specific values for these parameters, and deviations indicate distortions towards boat or twist-boat forms. Studies on related piperidones have used these parameters to precisely define the ring's shape, showing how different substituents can shift the conformation from an ideal chair to a twist-boat. researchgate.net

Diastereoselective Aspects in the Synthesis and Reactions of this compound

The synthesis of this compound and its subsequent reactions are often influenced by the inherent stereochemistry of the piperidone ring, leading to diastereoselective outcomes.

Synthesis: The introduction of the allyl group at the C-3 position can be achieved through various synthetic methods. The stereoselectivity of these reactions, leading to a preference for one diastereomer over another, is a key consideration. For example, the alkylation of an enolate derived from 1-methyl-4-piperidone (B142233) would likely proceed via attack from the less hindered face, leading to a specific stereochemical orientation of the newly introduced allyl group. Syntheses of related 3-substituted piperidones have demonstrated high diastereoselectivity. znaturforsch.com

Reactions: The pre-existing stereocenters and the conformational preferences of the ring control the facial selectivity of reactions at the C-4 carbonyl group. For instance, reduction of the ketone can lead to two diastereomeric alcohols. The stereochemical outcome of such reductions in substituted 4-piperidones is well-documented to be highly dependent on the reducing agent and the steric environment of the carbonyl group, often favoring the approach of the reagent from the less hindered equatorial direction. google.com This principle is fundamental in controlling the stereochemistry of products derived from this compound. The synthesis of related trans-3,4-disubstituted piperidines has been achieved with high stereoselectivity. acs.org

Computational Methods in Conformational Energy Analysis and Preferred Geometries

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. researchgate.netgoogle.comnih.gov

Methods: Techniques such as Density Functional Theory (DFT) and molecular mechanics force fields (e.g., MMFF94s) are employed to calculate the energies of different conformations. mdpi.comnih.gov By performing a conformational search, researchers can identify the lowest energy (most stable) geometries of the molecule. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, torsion angles, and the relative energies of chair, boat, and twist-boat conformations. rsc.orgnih.gov

Applications: Computational studies can:

Determine the energy difference between conformers with equatorial and axial substituents. nih.gov

Model the transition states for conformational interconversions.

Predict spectroscopic parameters (like NMR chemical shifts) for different conformers, which can then be compared with experimental data to validate the predicted structures. researchgate.net

Analyze the molecular electrostatic potential to understand reactive sites. arabjchem.org

Table 2: Example of a Computational Conformational Energy Analysis

| Conformer | Relative Energy (kcal/mol) | Key Geometric Features |

| Chair (equatorial allyl) | 0.00 (Reference) | Lowest energy state, allyl group in the less hindered equatorial position. |

| Chair (axial allyl) | > 2.0 | Higher energy due to 1,3-diaxial interactions. |

| Twist-Boat | ~1.5 - 3.0 | Less stable than the chair but may be accessible. researchgate.netnih.gov |

| Boat | > 5.0 | Generally a high-energy transition state or unstable conformer. nih.gov |

These values are hypothetical and illustrative of typical energy differences found in substituted piperidine systems. Specific calculations for this compound are required for precise values.

These computational approaches are invaluable for rationalizing the observed stereochemical outcomes of reactions and for predicting the properties of this compound. mdpi.comacs.org

Reactivity at the Ketone Carbonyl (C-4) Position

The ketone at the C-4 position is a primary site for reactivity, readily undergoing nucleophilic addition and condensation reactions. These transformations are fundamental for building molecular complexity and introducing new stereocenters.

Nucleophilic addition to the C-4 carbonyl group of piperidone systems is a common strategy for creating 4-hydroxy-4-substituted piperidines. The stereochemical outcome of these additions is of significant interest, particularly the relative stereochemistry between the new stereocenter at C-4 and the existing one at C-3.

In related systems, such as 1,3-dimethyl-4-piperidone, the addition of organometallic reagents like aryllithiums has been studied. For instance, the addition of the aryllithium reagent derived from 3-bromoisopropoxybenzene to N-methyl-4-piperidinone yields a tertiary alcohol. nih.gov The stereoselectivity of such additions is influenced by the steric and electronic environment around the carbonyl group. The approach of the nucleophile is often directed by the existing substituents on the piperidine ring to minimize steric hindrance, leading to a preferred diastereomer.

Key reactions to control the C3-C4 relative stereochemistry in similar piperidones include the alkoxymethylation of a metalloenamine and the nucleophilic substitution of a fluoroarene with deprotonated 3-methyl-4-piperidinenitrile, which can afford different diastereomers. researchgate.net The choice of reagents and reaction conditions plays a crucial role in directing the stereochemical outcome, allowing for the selective synthesis of either the cis or trans isomer with respect to the C-3 substituent.

Table 1: Examples of Nucleophilic Addition Reactions on 4-Piperidone (B1582916) Systems

| Piperidone Substrate | Nucleophile/Reagent | Product Type | Stereochemical Aspect | Reference |

|---|---|---|---|---|

| N-methyl-4-piperidinone | Aryllithium reagent | Tertiary alcohol | Formation of a new stereocenter at C-4 | nih.gov |

| 1,3-dimethyl-4-piperidone | Metalloenamine/Alkoxymethylation | (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol | Diastereoselective synthesis | researchgate.net |

The carbonyl group of this compound is susceptible to condensation reactions with a variety of nitrogen-based nucleophiles and active methylene (B1212753) compounds. These reactions lead to a wide range of functionalized derivatives.

A common transformation is the formation of oximes and thiosemicarbazones. In analogous 2,6-diaryl-3-methyl-4-piperidones, these derivatives are synthesized by reacting the ketone with hydroxylamine (B1172632) hydrochloride and thiosemicarbazide, respectively. researchgate.net These reactions typically proceed under mild conditions and are useful for both structural characterization and the synthesis of biologically active molecules. researchgate.net

Condensation with aldehydes, such as the acid-catalyzed reaction of 4-piperidones with 3-allyl-4-hydroxybenzaldehyde, can yield 3,5-bis(ylidene)-4-piperidone structures. diva-portal.org Similarly, N-methyl-4-piperidone reacts with benzaldehyde (B42025) in a Michael addition followed by intramolecular cyclization and elimination to produce (3E,5E)-1-methyl-3,5-bis(phenylmethylene)-4-piperidinone. sigmaaldrich.com These bis-condensed products extend the conjugation of the system and are investigated for various applications. The synthesis of spiropiperidine rings can also be achieved by reacting N-methyl-4-piperidone with malononitrile (B47326) and electrophiles. sigmaaldrich.com

Table 2: Condensation Reactions and Derivatives of 4-Piperidones

| Piperidone Reactant | Reagent | Product Derivative | Reaction Type | Reference |

|---|---|---|---|---|

| 2,6-Diaryl-3-methyl-4-piperidone | Hydroxylamine hydrochloride | Oxime | Condensation | researchgate.net |

| 2,6-Diaryl-3-methyl-4-piperidone | Thiosemicarbazide | Thiosemicarbazone | Condensation | researchgate.net |

| 4-Piperidone | 3-Allyl-4-hydroxybenzaldehyde | 3,5-Bis(3-allyl-4-hydroxybenzylidene)-4-piperidone | Acid-catalyzed condensation | diva-portal.org |

| N-Methyl-4-piperidone | Benzaldehyde | (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone | Michael addition/Condensation | sigmaaldrich.com |

Nucleophilic Addition Reactions and Their Stereocontrol

Transformations Involving the Allyl Moiety

The allyl group at the C-3 position offers another reactive handle for functionalization, primarily through reactions involving the carbon-carbon double bond. These include isomerization and allylic functionalization.

The isomerization of the terminal allyl group in this compound to an internal olefin can be catalyzed by various transition metals. This process typically follows one of two primary mechanistic pathways: the metal-hydride insertion-elimination mechanism or the π-allyl mechanism. researchgate.net

Metal-Hydride Insertion-Elimination: This pathway involves the addition of a metal-hydride (M-H) species across the double bond. researchgate.net The metal adds to the terminal carbon (anti-Markovnikov) to form a metal-alkyl intermediate. Subsequent β-hydride elimination from the adjacent carbon re-forms a double bond in an internal position, regenerating the metal-hydride catalyst. researchgate.netresearchgate.net This mechanism can lead to a mixture of (E)- and (Z)-isomers, often favoring the thermodynamically more stable internal alkene. researchgate.net

π-Allyl Pathway: This mechanism involves the activation of an allylic C-H bond by the metal center to form a π-allyl-metal hydride intermediate. researchgate.netnsf.gov The olefin isomer is then formed by reductive elimination, where the hydride adds to either the C1 or C3 position of the allyl system. researchgate.net This pathway is often favored by pincer-iridium complexes and can offer high stereoselectivity. researchgate.net Deuterium (B1214612) labeling studies are commonly used to distinguish between these mechanisms; the π-allyl pathway typically results in a 1,3-hydride shift. researchgate.netrsc.org

The choice of catalyst and reaction conditions determines which pathway is dominant. For example, molybdenum complexes have been shown to catalyze the (Z)-selective isomerization of terminal alkenes, potentially proceeding through an allyl pathway. researchgate.nettemple.edu

The allyl group is a substrate for various functionalization reactions that form new carbon-carbon or carbon-heteroatom bonds.

Allylic C-H Activation: Direct functionalization of the allylic C-H bond is an atom-economical method for introducing new groups. snnu.edu.cn Rhodium(III) and Iridium(III) complexes are effective catalysts for this transformation. snnu.edu.cn For instance, Rh(III) can catalyze allylic C-H amidation with dioxazolones acting as nitrenoid precursors. organic-chemistry.org The reaction is believed to proceed through the formation of a π-allyl rhodium complex after an irreversible C-H cleavage, which is often the rate-limiting step. snnu.edu.cn This approach allows for the direct synthesis of allylic amines from unactivated olefins. organic-chemistry.org

Cross-Coupling Reactions: The olefinic part of the allyl group can participate in palladium-catalyzed cross-coupling reactions. While direct cross-coupling of the unactivated C-H bond is challenging, the corresponding unsaturated piperidine derivatives can be used. For example, silyl (B83357) piperidines derived from 4-piperidones undergo palladium-catalyzed cross-coupling with aryl iodides and bromides to generate 4-aryl-3,4-unsaturated piperidines. google.com Furthermore, (N-Heterocyclic carbene)Pd(allyl)Cl complexes are highly active catalysts for Suzuki-Miyaura cross-coupling reactions of aryl chlorides and bromides. researchgate.net These methods provide powerful tools for constructing complex molecular scaffolds. google.com

Study of Olefin Isomerization Mechanisms (Metal-Hydride Insertion-Elimination vs. π-Allyl Pathways)

Reactions at the N-Methyl Group

The N-methyl group of the piperidine ring can be modified or removed, which is a crucial transformation in the synthesis of pharmaceutical analogues where variation of the N-substituent is required. nih.gov A standard method for the N-demethylation of tertiary amines like 1-methylpiperidines is the use of 1-chloroethyl chloroformate (ACE-Cl). nih.govacs.org The reaction proceeds by forming a carbamate (B1207046) intermediate, which is subsequently hydrolyzed or methanolyzed under reflux to yield the secondary amine hydrochloride. nih.govacs.org This secondary amine can then be re-alkylated with different groups to explore structure-activity relationships. For example, reductive amination with aldehydes like 3-phenylpropanal (B7769412) can be used to introduce new N-substituents. acs.org

Studies on N-Alkylation and Quaternization Processes

The nitrogen atom of the piperidine ring in this compound is a key site for synthetic modifications, including N-alkylation and quaternization. These reactions are fundamental in altering the compound's steric and electronic properties, and for introducing new functional groups.

N-Alkylation involves the substitution of the N-methyl group or the formation of quaternary ammonium (B1175870) salts through the addition of an alkyl halide. The reactivity of the nitrogen is influenced by its steric environment and the nature of the alkylating agent. acs.org For instance, N-alkylation with bulkier groups can be more challenging compared to methylation. The process typically involves the reaction of the piperidone with an alkylating agent, such as an alkyl halide, in the presence of a base or by using an ultrasound method. researchgate.net

Quaternization is the process where the tertiary nitrogen atom of the 1-methyl-4-piperidone moiety reacts with an alkylating agent to form a quaternary ammonium salt. researchgate.net This transformation is significant as it introduces a permanent positive charge on the nitrogen atom, which can have profound effects on the molecule's biological activity and physical properties. nih.gov For example, quaternization of related piperidone structures with methyl iodide has been shown to be a key step in the synthesis of novel compounds with potential biological applications. nih.gov The stereochemistry of quaternization in substituted piperidines is a complex process influenced by the conformation of the piperidine ring and the nature of the substituents. researchgate.net Computational studies on related piperidines have been used to analyze the transition states of these reactions, revealing the preference for either axial or equatorial attack of the alkylating agent. researchgate.net

The table below summarizes typical conditions for N-alkylation and quaternization of related piperidone systems, which are analogous to the potential reactions of this compound.

| Reaction Type | Reagents | Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halides, Base (e.g., Na2CO3) | Ultrasound irradiation | N-substituted piperidones | researchgate.net |

| Quaternization | Methyl iodide | - | Quaternary ammonium salts | nih.gov |

| N-Alkylation | Alkyl halides, Lithium Diisopropylamide | - | 3-Alkylpiperidines | odu.edu |

| Quaternization | Benzyl (B1604629) chloride | - | Quaternary ammonium salts | researchgate.net |

Detailed Mechanistic Elucidation of Key Transformations

Characterization of Transition States and Reaction Intermediates

Understanding the mechanisms of reactions involving this compound requires the characterization of transient species such as transition states and reaction intermediates. Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating these short-lived structures. nih.govresearchgate.net

For reactions analogous to those that this compound might undergo, such as the alkylation of enamines derived from piperidines, computational studies have been instrumental. nih.gov These studies model the reaction pathways and calculate the energies of various transition states to predict stereochemical outcomes. For example, in the allylation of a chiral enamine, the transition state involves the approach of the allyl group to the enamine face, and the calculated energy differences between competing transition states can explain the observed enantiomeric ratio. nih.gov The geometry of the piperidine ring, whether it adopts a chair, boat, or twist conformation in the transition state, significantly influences the reaction's stereoselectivity. nih.gov

Reaction intermediates, such as enamines or enolates formed from the 4-piperidone, are also crucial. The formation of an enamine from a secondary amine and a ketone is a well-established process that proceeds through an iminium salt intermediate. masterorganicchemistry.com The resulting enamine is nucleophilic at the alpha-carbon, enabling reactions with various electrophiles. masterorganicchemistry.com In the context of palladium-catalyzed allylic substitutions, η1 and η3-allyl palladium intermediates are key species. acs.org The interconversion between these intermediates can be complex and may proceed through a single transition state leading to a post-transition-state bifurcation, where the reaction trajectory splits to form different products. acs.org

The table below provides examples of characterized transition states and intermediates in reactions relevant to the chemistry of this compound.

| Reaction Type | Intermediate/Transition State | Method of Characterization | Key Findings | Reference |

| Enamine Alkylation | Twist and Chair Transition States | Density Functional Theory (B3LYP/6-31G(d)) | The piperidine conformation in the transition state dictates stereoselectivity. | nih.gov |

| Allylic Substitution | η1 and η3 Allyl Palladium Intermediates | Density Functional Theory, Ab Initio Molecular Dynamics | A post-transition-state bifurcation can influence product selectivity. | acs.org |

| Grignard Addition | Six-membered-ring transition state | Computational and Experimental Studies | A concerted, cyclic transition state is proposed for the addition of allylmagnesium reagents to carbonyls. | nih.gov |

| Stevens Rearrangement | Ammonium Ylide | - | Involved in ring-expansion reactions of N-heterocyclic ammonium salts. | researchgate.net |

Application of Isotopic Labeling and Crossover Experiments

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable mechanistic insights. thieme-connect.de By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium), chemists can follow its path and determine bond-breaking and bond-forming steps. masterorganicchemistry.com

In the study of reactions involving allylic systems, deuterium labeling can help distinguish between different mechanistic pathways. For instance, in the isomerization of allylic chlorides, a kinetic isotope effect (KIE) was observed when a deuterated substrate was used, indicating that the deprotonation step is rate-determining. whiterose.ac.uk Similarly, for rearrangements of homoallylic alcohols, isotopic labeling studies have demonstrated a stereospecific protonation of the double bond followed by an intramolecular hydride transfer. acs.org

Crossover experiments are another critical tool for elucidating reaction mechanisms, particularly for determining whether a reaction is intra- or intermolecular. In these experiments, two similar but distinguishable reactants are allowed to react simultaneously. If the products contain fragments from both starting materials ("crossover" products), the reaction is intermolecular. If only non-crossover products are formed, the mechanism is likely intramolecular.

For example, in the context of palladium-catalyzed decarboxylative allylation, a crossover experiment using a mixture of two different endocyclic allyl enecarbamates generated four products, indicating scrambling and suggesting the involvement of intermolecular processes. wiley.com Conversely, the absence of deuterium scrambling in certain reactions can rule out the formation of π-allyl metal intermediates. researchgate.net

| Experiment Type | Reaction Studied | Isotope/Label Used | Key Finding | Reference |

| Isotopic Labeling | Rearrangement of homoallylic alcohols | Deuterium | Demonstrated stereospecific protonation and intramolecular 1,4-hydride transfer. | acs.org |

| Isotopic Labeling | Base-catalyzed isomerization of allylic chlorides | Deuterium | A kinetic isotope effect of 5.4 ± 0.6 indicated that C-H bond cleavage is the rate-determining step. | whiterose.ac.uk |

| Crossover Experiment | Palladium-catalyzed decarboxylative allylation | Structurally distinct allyl enecarbamates | Formation of crossover products suggested an intermolecular component to the reaction mechanism. | wiley.com |

| Isotopic Labeling | Late-stage aminocarbonylation | Carbon-13 (13CO) | Feasibility of incorporating labeled carbon monoxide was demonstrated. | acs.org |

Kinetic Studies to Determine Reaction Order and Rate-Limiting Steps

Kinetic studies are essential for understanding the rates of chemical reactions and for determining the reaction mechanism, including the identification of the rate-limiting step. By systematically varying the concentrations of reactants and catalysts, the reaction order with respect to each component can be determined.

For instance, in the isomerization of alkenes catalyzed by an iridium complex, kinetic studies showed that the reaction is first order in both the substrate and the catalyst. researchgate.net This finding, combined with other mechanistic data, supported a turnover-limiting ligand substitution step. researchgate.net In the context of reactions involving allyl cyanide and a nickel complex, kinetic modeling was used to extract rate constants for the interconversion between different nickel-allyl species, revealing that C-CN cleavage is reversible and that crotononitrile (B213123) complexes are the thermodynamically more stable products. acs.org

The table below illustrates findings from kinetic studies on related chemical systems.

| Reaction | Methodology | Finding | Rate-Limiting Step | Reference |

| Alkene Isomerization | Monitoring reaction progress over time | First order in substrate and catalyst | Ligand substitution | researchgate.net |

| Interconversion of Allyl Cyanide | Kinetic modeling of concentration vs. time data | C-CN cleavage is reversible | - | acs.org |

| Base-catalyzed Isomerization of Allylic Chlorides | Kinetic Isotope Effect (KIE) measurement | KIE of 5.4 ± 0.6 | Deprotonation | whiterose.ac.uk |

| Rearrangement of Homoallylic Alcohols | Kinetic Isotope Effect (KIE) measurement | KIE of 2.34 ± 0.17 for hydride transfer | Intramolecular hydride transfer | acs.org |

Conclusion

3-Allyl-1-methyl-4-piperidone is a compound of significant interest not as an end product, but as a critical stepping stone in chemical synthesis. Its preparation, primarily through the α-allylation of 1-methyl-4-piperidone (B142233), showcases standard yet elegant synthetic methodologies. The compound's true value is realized in its conversion to Allylprodine, where the careful placement of the N-methyl, 3-allyl, and 4-carbonyl groups allows for the precise construction of a potent pharmaceutical agent. The study of this compound underscores the foundational importance of piperidone chemistry in the development of complex, biologically active molecules.

Computational Chemistry and Theoretical Studies of 3 Allyl 1 Methyl 4 Piperidone

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study piperidone derivatives, providing detailed information about their geometric and electronic characteristics. researchgate.netdiva-portal.orgnih.govresearchgate.netrsc.org

Geometry Optimization and Electronic Properties Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule. For piperidone derivatives, this process is often carried out using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-31G(d,p). researchgate.netnih.govrsc.orgresearchgate.net These calculations help in determining key structural parameters like bond lengths and angles. For instance, in related piperidine (B6355638) systems, the C-N single bond distances within the heterocyclic ring are typically around 1.455 Å to 1.456 Å. nih.gov The conformation of the piperidine ring is also a crucial aspect, with studies on similar molecules indicating a preference for specific conformations like a "flatted boat". acs.org

The electronic properties of these molecules are also explored through DFT. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these frontier orbitals are key to understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. nih.govacs.org

Vibrational Frequency Analysis and Spectroscopic Correlations

Computational vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsion. researchgate.netnih.gov

For piperidone derivatives, DFT calculations have been used to simulate their vibrational spectra. researchgate.netnih.gov These theoretical spectra are then compared with experimental FT-IR and FT-Raman data. A good agreement between the calculated and experimental frequencies validates the computational model and allows for a detailed and unambiguous assignment of the vibrational modes. nih.gov For instance, the characteristic stretching of C-H bonds in methyl groups is typically observed around 3000 cm⁻¹. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. imperial.ac.uklibretexts.org It focuses on the interactions between the HOMO and LUMO of reacting species. libretexts.org The HOMO is the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org

In the context of 3-Allyl-1-methyl-4-piperidone, FMO theory can be used to predict its reactivity towards various reagents. The energy and spatial distribution of the HOMO and LUMO determine where and how the molecule is likely to react. For example, the allyl group, a key feature of this molecule, has its own set of pi molecular orbitals that can be analyzed to understand its reactivity. masterorganicchemistry.com The HOMO of the allyl system is crucial for reactions with electrophiles, while the LUMO is important for reactions with nucleophiles. masterorganicchemistry.com For larger, more complex systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to better localize reactive regions. acs.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. acs.org It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For piperidone derivatives, MEP analysis helps to identify the most likely sites for intermolecular interactions. acs.org The carbonyl oxygen, with its lone pairs of electrons, is expected to be a region of high negative potential, making it a prime site for hydrogen bonding and other electrophilic interactions. Conversely, the areas around the hydrogen atoms are generally positive.

Mulliken Atomic Charges and Intramolecular Charge Transfer Phenomena

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges in a molecule, which is crucial for understanding its electronic properties and reactivity. researchgate.netuni-muenchen.de These charges are calculated based on the distribution of electrons in the molecule's molecular orbitals. The charge distribution can influence properties such as dipole moment and polarizability. researchgate.net

In molecules like this compound, the distribution of Mulliken charges can reveal the extent of intramolecular charge transfer (ICT). researchgate.netresearchgate.net ICT refers to the transfer of electronic charge between different parts of a molecule upon electronic excitation. This phenomenon is particularly relevant for understanding the optical and electronic properties of the molecule.

| Atom | Mulliken Charge (Sample Data) |

|---|---|

| C1 | -0.09 |

| C2 | -0.06 |

| C3 | 0.26 |

| C4 | -0.11 |

| O1 | -0.19 |

Note: The table above shows sample Mulliken atomic charges for illustrative purposes, based on data for a related piperidone derivative. nih.gov The actual charges for this compound would require specific calculations.

Prediction of Non-Linear Optical (NLO) Behavior

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in photonics and optoelectronics. nih.govmdpi.comrsc.org Computational methods, particularly DFT, are frequently used to predict the NLO properties of molecules. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational changes, interactions with solvent molecules, and the stability of molecular complexes. For a flexible molecule like this compound, which has a rotatable allyl group and a piperidone ring that can adopt different conformations (e.g., chair, boat), MD simulations can provide significant insights into its dynamic behavior.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of the atoms and the molecule as a whole. Such simulations can reveal:

Conformational Stability: By running simulations for a sufficient length of time (e.g., nanoseconds), the preferred conformations of the molecule can be identified and the transitions between them can be observed. Studies on N-methyl piperidine have explored such conformational dynamics.

Solvent Effects: Placing the molecule in a simulated solvent box (e.g., water) allows for the study of its hydration and the role of solvent in its conformational preferences and interactions.

Interaction with Biomolecules: MD simulations are extensively used in drug design to understand how a ligand interacts with its protein target. If this compound were to be studied as a potential bioactive molecule, MD simulations could be used to model its binding to a receptor's active site, assessing the stability of the complex and identifying key intermolecular interactions like hydrogen bonds.

For example, MD simulations on other piperidine derivatives have been used to verify the stability of docking-predicted poses within protein active sites and to analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms, which indicate the stability and flexibility of the system over the simulation time.

In Silico Modeling for Understanding Structure-Reactivity Relationships

In silico modeling encompasses a range of computational techniques used to predict the properties and reactivity of molecules. For this compound, these models can elucidate the relationship between its three-dimensional structure and its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: A key aspect of understanding reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For piperidone derivatives, DFT calculations are commonly used to compute the energies and visualize the distribution of these orbitals. In many piperidone-based curcumin (B1669340) analogs, the HOMO is often localized on the piperidone ring and exocyclic double bonds, while the LUMO is distributed more broadly across the molecule.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are powerful tools for visualizing the charge distribution on a molecule's surface. They identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents. In piperidone derivatives, the carbonyl oxygen atom is typically a region of high negative potential (red color in MEP maps), indicating a site prone to electrophilic attack, while regions around hydrogen atoms are generally of positive potential (blue color).

Quantitative Structure-Activity Relationship (QSAR): While not directly detailed for this compound in the provided context, QSAR is a prominent in silico modeling technique. If a series of related piperidone derivatives were synthesized and their biological activity measured, QSAR models could be built to correlate specific structural or electronic descriptors (e.g., logP, dipole moment, HOMO/LUMO energies) with their activity. This allows for the prediction of the activity of new, unsynthesized compounds and helps in designing molecules with enhanced desired properties. Studies on other piperidones have established structure-activity relationships for various biological targets.

Through these in silico models, a detailed understanding of how the allyl group, the methyl group, and the piperidone core of this compound influence its electronic properties and reactivity can be achieved, guiding further experimental research.

Synthetic Utility of 3 Allyl 1 Methyl 4 Piperidone As an Advanced Chemical Intermediate

Role in the Synthesis of Diverse Piperidine-Based Heterocycles

3-Allyl-1-methyl-4-piperidone is a valuable scaffold for the synthesis of a wide range of piperidine-based heterocyclic compounds. Its inherent functionalities—the ketone, the allyl group, and the tertiary amine—provide multiple reaction sites for elaboration and diversification.

One of the fundamental methods for synthesizing substituted piperidones is the Mannich reaction, which involves the condensation of a ketone, an aldehyde, and an amine. jst.go.jprsc.org For instance, derivatives like 3-allyl-2,6-bis(4-fluorophenyl)piperidine-4-one can be synthesized by condensing hexane-2-one, 4-fluoro benzaldehydes, and ammonium (B1175870) acetate (B1210297). actascientific.com This highlights how the core piperidone structure can be readily assembled with various substituents. The resulting piperidones can then be subjected to further transformations. The ketone can be reduced to an alcohol or converted into other functional groups, and the allyl group can participate in various addition and cyclization reactions.

The versatility of the piperidone skeleton allows for its use in creating a variety of heterocyclic systems through cyclization reactions. nih.gov For example, intramolecular cyclization is a key strategy for forming the piperidine (B6355638) ring from acyclic precursors. nih.gov Similarly, existing piperidone rings like this compound can be expanded or fused with other rings. For example, reaction with 1,2-diaminoethane can lead to the formation of bicyclic piperidines through further cyclization. beilstein-journals.org

The table below illustrates the synthesis of diverse piperidine derivatives from piperidone precursors using various synthetic methods.

| Starting Piperidone Type | Reagents/Reaction Type | Product Type | Reference |

|---|---|---|---|

| 2,6-Diaryl-3-methyl-4-piperidones | Hydroxylamine (B1172632) hydrochloride | Piperidone Oximes | jst.go.jp |

| 2,6-Diaryl-3-methyl-4-piperidones | Thiosemicarbazide | Piperidone Thiosemicarbazones | jst.go.jp |

| Hexene-2-one, Benzaldehyde (B42025), Ammonium Acetate | Mannich Reaction | 3-Allyl-2,6-diaryl-piperidine-4-one | actascientific.com |

| N-alkenylsulfonamides | Intramolecular Cyclization (Ru-catalyzed) | Saturated N-heterocycles | organic-chemistry.org |

| Homoallylic amines | Reaction with DMSO/(thiomethyl)methyl carbenium ion | 4-Chloropiperidines | organic-chemistry.org |

Construction of Spiro-Heterocycles and Polycyclic Ring Systems

The unique structure of this compound makes it an excellent precursor for the construction of more intricate three-dimensional structures, such as spiro-heterocycles and polycyclic ring systems. organic-chemistry.org

Spiro-Heterocycles: Spiro compounds, which feature two rings sharing a single atom, are prevalent in many natural products. rsc.org The carbonyl group of the piperidone ring is a common site for the construction of a spiro-center. A powerful method for this is the 1,3-dipolar cycloaddition of an azomethine ylide. For example, 1-methyl-4-piperidone (B142233) can be reacted with an aromatic aldehyde to form a 3-arylidene-4-piperidone intermediate. diva-portal.org This intermediate can then undergo a cycloaddition reaction with an azomethine ylide (generated in situ from isatin (B1672199) and an amino acid like sarcosine) to yield complex spiro-heterocycles that fuse the piperidone ring with an oxindole (B195798) moiety. rsc.orgdiva-portal.org The synthesis of spirooxindole-pyrrolidine hybrids demonstrates this principle, where an N-allyl-piperidone derivative serves as the dipolarophile in a cycloaddition reaction. rsc.org

Polycyclic Ring Systems: The development of efficient strategies for building polycyclic frameworks is a significant challenge in organic synthesis. organic-chemistry.org this compound can be used to construct such systems through various cyclization strategies. Radical cyclizations, for instance, offer a powerful method for forming multiple C-C bonds in a single step under mild conditions. beilstein-journals.org The allyl group on the piperidone can participate in radical addition-cyclization cascades to form fused or bridged bicyclic and polycyclic structures. Another strategy involves intramolecular annulation reactions. For example, a stereocontrolled aldol (B89426) cyclization can be used to close the piperidine ring, forming a functionalized azatricyclic framework, which is a key building block for certain alkaloids. ub.edu Ring-rearrangement metathesis (RRM) is another advanced strategy that can transform simpler cyclic systems into complex polycyclic architectures. beilstein-journals.org

The table below summarizes examples of spiro and polycyclic systems synthesized from piperidone-based precursors.

| Precursor Type | Reaction Type | Resulting System | Key Feature | Reference |

|---|---|---|---|---|

| 3-Arylidene-4-piperidones | Azomethine Ylide Cycloaddition | Spiro-oxindole-pyrrolidine | Formation of a spiro center at C-3 of the piperidone | diva-portal.org |

| N-allyl-piperidone derivative | Azomethine Ylide Cycloaddition | Spirooxindole-pyrrolidine | Piperidone derivative acts as the dipolarophile | rsc.org |

| Diazoalkyne | Intramolecular Diels-Alder | Angularly-arylated polycycle | Rh-catalyzed furan (B31954) formation followed by cyclization | organic-chemistry.org |

| Alkene-tethered β-keto ester | Stereocontrolled Aldol Cyclization | Azatricyclic framework | Forms a [6-6-5] fused ring system | ub.edu |

| Xanthate and multiple alkenes | Sequential Radical Additions | Complex polycyclic scaffold | Stitching together of multiple components | beilstein-journals.org |

Application in the Modular Assembly of Complex Molecular Architectures

The concept of modular assembly, where complex molecules are built by sequentially or convergently connecting simpler building blocks (modules), is a powerful paradigm in modern synthetic chemistry. beilstein-journals.orgoup.com this compound is an ideal candidate for such strategies due to its distinct reactive sites, which can be addressed in a controlled manner.

A modular approach allows for the generation of diverse structures by simply varying the constituent building blocks. For example, a highly flexible route to 3-arylpiperidines involves a three-component modular approach where the piperidone core, an aryl group, and an amine can be varied to produce a broad diversity of structures. beilstein-journals.org Radical reactions, such as the degenerate addition-transfer of xanthates, are particularly well-suited for the modular assembly of complex scaffolds, allowing for the stitching together of multiple different alkene components in a sequence. beilstein-journals.org

This modular logic is central to the synthesis of natural product analogs. By integrating biosynthetic principles with synthetic chemistry, it's possible to create "modular assembly lines" for the rapid diversification of molecular scaffolds. oup.comresearchgate.net For instance, a modular synthetic process for 6-aza-artemisinin analogs allows for the introduction of substituents at three different sites on the tetracyclic scaffold, enabling systematic exploration of structure-activity relationships. oup.com The piperidone unit, with its inherent functionality, can serve as a central scaffold in such a process, onto which various other modules can be attached to build molecular complexity in a planned and efficient manner. oup.com

Pathways to Stereodefined Piperidine Derivatives

Controlling stereochemistry—the precise three-dimensional arrangement of atoms—is crucial in the synthesis of biologically active molecules. The this compound scaffold offers multiple opportunities for stereocontrolled transformations to yield specific stereoisomers.

Several strategies have been developed for the stereoselective synthesis of piperidines. researchgate.net These can be broadly categorized as catalyst-controlled, substrate-controlled, or auxiliary-controlled methods.

Catalyst-Controlled Reactions: Asymmetric catalysis is a premier strategy for generating chiral molecules. For example, iridium-catalyzed cyclocondensation of amino alcohols and aldehydes can furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov Similarly, an asymmetric aza-Diels-Alder reaction catalyzed by a chiral organic acid can produce chiral 3-methyl-4-aryl-dehydropiperidine derivatives with excellent enantioselectivities. researchgate.net

Substrate-Controlled Reactions: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. A notable example is the thio-Claisen rearrangement, a type of sigmatropic rearrangement, which can provide highly stereocontrolled access to trans-3-allyl-4-nitro-alkyl-δ-thiolactams. researchgate.net Another powerful method is the stereocontrolled aldol cyclization to form the piperidine ring, which establishes the stereochemistry of the newly formed ring junctions. ub.edu

Deconstructive Functionalization: An emerging strategy involves the stereocontrolled ring-opening of more complex, strained bicyclic systems. For example, bridged δ-lactam-γ-lactones can undergo a palladium-catalyzed deconstructive aminolysis. rsc.orgnih.gov This process remodels the molecular skeleton to produce highly decorated 3-hydroxy-2-piperidinone carboxamides with excellent control over the stereochemistry of up to four contiguous stereocenters. rsc.orgnih.gov

The following table summarizes various methods for achieving stereodefined piperidine derivatives.

| Method | Catalyst/Reagent | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Cyclocondensation | Iridium complex | 3,4-Disubstituted piperidines | High enantiospecificity, good diastereoselectivity | nih.gov |

| Asymmetric aza-Diels-Alder Reaction | trans-Perhydroindolic acid | Chiral 3-methyl-4-aryldehydropiperidines | Excellent enantioselectivities | researchgate.net |

| Thio-Claisen Rearrangement | Heat or catalyst | trans-3-allyl-4-nitro-alkyl-δ-thiolactams | Highly stereocontrolled (trans configuration) | researchgate.net |

| Catalytic Deconstructive Aminolysis | Palladium catalyst | 3-Hydroxy-2-piperidinone carboxamides | High diastereoselectivity, controls four contiguous stereocenters | rsc.orgnih.gov |

| Asymmetric Allylation/aza-Prins Cyclization | Synergistic Cu/Ir-catalysis | Bridged piperidine-γ-butyrolactones | Excellent diastereo- and enantioselectivity | nih.gov |

Concluding Remarks and Future Research Outlook for 3 Allyl 1 Methyl 4 Piperidone

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of green chemistry principles is paramount in modern synthetic chemistry, emphasizing waste prevention, energy efficiency, and the use of renewable resources. um-palembang.ac.id The synthesis of 3-Allyl-1-methyl-4-piperidone offers considerable scope for improvement in line with these principles.

Historically, the synthesis of the parent scaffold, 1-methyl-4-piperidone (B142233), has been achieved through methods such as the double Michael addition of methylamine (B109427) to ethyl acrylate, followed by a Dieckmann cyclization and subsequent decarboxylation. wikipedia.org While effective, this route can be resource-intensive. Future research should focus on developing more atom-economical and sustainable pathways.

Key Future Research Directions:

Catalytic and Domino Reactions: Developing catalytic, one-pot syntheses that combine multiple steps into a single, efficient operation would significantly enhance sustainability. um-palembang.ac.id Ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols represents an atom-economical route to piperidines that could be adapted. organic-chemistry.org Similarly, exploring multicomponent reactions, such as the condensation of methylamine, formaldehyde (B43269), and an acetonedicarboxylic acid ester, could offer a more direct and atom-economical route to the core piperidone structure. wikipedia.org

Use of Renewable Feedstocks: Investigating the synthesis of piperidone precursors from renewable biomass sources is a critical area for future work. rsc.org This aligns with the broader goal of reducing reliance on petrochemical feedstocks.

| Synthetic Strategy | Potential Improvement | Green Chemistry Principle |

| Dieckmann Cyclization Route | Development of catalytic one-pot procedures. | Atom Economy, Shorter Synthesis. um-palembang.ac.id |

| α-Allylation | Transition-metal-catalyzed allylation. | Catalysis, Waste Prevention. um-palembang.ac.id |

| Precursor Sourcing | Derivation from biomass or renewable feedstocks. | Use of Renewable Feedstocks. rsc.org |

Unveiling Novel Reactivity and Unexplored Transformations

The trifunctional nature of this compound provides a foundation for exploring a wide array of chemical transformations, many of which remain uncharted. The ketone, allyl group, and piperidine (B6355638) nitrogen each offer distinct sites for chemical modification.

Potential Areas of Exploration:

Allyl Group Transformations: The allyl moiety is a versatile functional handle. Its transformation through catalysis is a promising research avenue.

Isomerization: Iridium-catalyzed isomerization could convert the allyl group into a vinyl group, opening pathways to different conjugate addition reactions. researchgate.net

Metathesis: Ring-closing metathesis has been used to form piperidine rings and could be employed in intramolecular reactions involving the allyl group. gla.ac.uk

Palladium-Catalyzed Reactions: The allyl group can participate in various palladium-catalyzed reactions, such as asymmetric allylic alkylation, to introduce new stereocenters and build molecular complexity. researchgate.netmdpi.com

Ketone and Enolate Chemistry: The ketone at the C4 position can undergo a variety of reactions.

Condensation Reactions: Acid- or base-catalyzed condensation reactions at the C3 and C5 positions with aldehydes can produce bis(ylidene)-4-piperidones, which are known curcumin (B1669340) mimics with interesting biological properties. rsc.orgdiva-portal.org

Asymmetric Reactions: Developing enantioselective methods to modify the ketone or the adjacent stereocenter would be highly valuable for synthesizing chiral molecules.

Cope Rearrangement: For substrates bearing an α-allyl group, an arylation/Cope rearrangement cascade could provide a unique route to novel carbazolone structures, demonstrating a sophisticated transformation pathway. researchgate.net

Integration of Advanced Analytical Techniques for Deeper Structural Insights